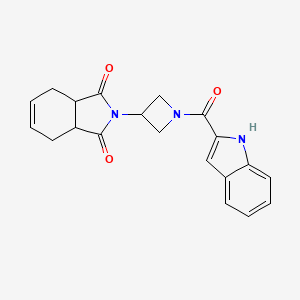

2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18-14-6-2-3-7-15(14)19(25)23(18)13-10-22(11-13)20(26)17-9-12-5-1-4-8-16(12)21-17/h1-5,8-9,13-15,21H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFYEWPYMFRPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic derivative that incorporates both indole and azetidine moieties. This structural complexity suggests potential biological activities worth investigating. The focus of this article is to explore the biological activity of this compound, particularly its pharmacological effects and mechanisms of action.

- Molecular Formula : C₁₆H₁₅N₃O₃

- Molecular Weight : 295.32 g/mol

- CAS Number : 1903648-02-1

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : Similar compounds have shown significant inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, derivatives have demonstrated potent activity against Staphylococcus aureus topoisomerase IV with IC50 values as low as 0.008 μg/mL .

- Antibacterial Activity : The compound exhibits broad-spectrum antibacterial properties. It has been reported that related compounds show MIC values in the range of 0.008 to 0.06 μg/mL against various pathogens including Streptococcus pneumoniae and Staphylococcus epidermidis .

- Anticancer Potential : Indole derivatives are known for their anticancer properties. Studies have indicated that similar structures can inhibit tubulin assembly and induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism involves targeting the colchicine-binding site on tubulin.

Biological Activity Summary Table

Case Study 1: Antibacterial Properties

In a study evaluating the antibacterial efficacy of various indole derivatives, it was found that those with azetidine moieties exhibited enhanced potency against Gram-positive bacteria. The compound showed a substantial reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Effects

Research involving the compound's analogs revealed that they could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, the compounds were tested on MCF-7 cells where they induced significant cytotoxicity at concentrations correlating with their ability to bind tubulin effectively.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table compares 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with structurally related isoindole-dione derivatives reported in the literature:

Key Research Findings and Comparative Analysis

Physicochemical Properties

- Methylthio-Propenyl Derivative () : Exhibits lower molecular weight (238.09 vs. 367.38) and higher lipophilicity (logP ~2.5), favoring membrane permeability. The target compound’s indole-azetidine system may reduce solubility but improve target specificity .

- Azetidin-3-yl Intermediate () : Serves as a versatile building block; its unfunctionalized form (MW 206.24) lacks bioactivity but enables modular derivatization .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Step 1 : Condensation of indole-2-carboxylic acid derivatives with azetidine precursors under acidic conditions (e.g., acetic acid reflux) .

- Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (p-TSA) at elevated temperatures (140°C) to form the isoindole-dione core .

- Step 3 : Purification via column chromatography or recrystallization from solvent mixtures (e.g., DMF/acetic acid) .

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Higher temps favor cyclization but risk decomposition |

| Catalyst Loading | 5–10 mol% p-TSA | Excess catalyst may promote side reactions |

| Reaction Time | 3–8 hours | Insufficient time leads to incomplete conversion |

Q. Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm the presence of indole, azetidine, and isoindole-dione moieties (e.g., indole NH peak at δ 10–12 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydroisoindole ring system .

Q. What preliminary assays are used to screen biological activity?

Methodological Answer: Prioritize assays based on structural analogs:

- Anticancer : MTT assay against common cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Disk diffusion tests against E. coli and S. aureus .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature, catalyst type (e.g., Lewis acids vs. Brønsted acids), solvent polarity.

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high temp + polar solvent improves cyclization efficiency) .

- Case Study : A 2³ factorial design reduced side products by 40% when using DMF as a co-solvent .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Conduct a comparative meta-analysis with strict criteria:

- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .

- Validate via Orthogonal Methods : Confirm COX-2 inhibition with both ELISA and Western blot .

- Statistical Analysis : Use ANOVA to identify outliers and adjust for batch effects .

Q. What computational strategies predict reactivity and guide derivative design?

Methodological Answer: Implement quantum chemical calculations and machine learning:

- Reaction Pathway Mapping : Use density functional theory (DFT) to model transition states (e.g., isoindole ring closure) .

- QSAR Models : Train on indole-isoindole analogs to predict bioactivity and ADMET properties .

- Case Study : A hybrid DFT/ML approach reduced synthesis optimization time by 60% for related compounds .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial activity.

Resolution Workflow :

Replicate Experiments : Test the compound under identical conditions (pH, inoculum size).

Structural Verification : Confirm batch purity via HPLC (>98%) to rule out impurities .

Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption vs. DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.